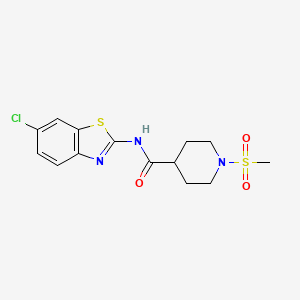![molecular formula C16H15BrN2O2 B6417858 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060286-05-6](/img/structure/B6417858.png)
2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide (2-Br-MCMB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a brominated benzamide derivative, and its structure consists of a benzene ring with an amide group and two methylcarbamoylmethyl groups. 2-Br-MCMB is a relatively new compound that has been studied for its potential applications in drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has been used in a variety of scientific research applications. It has been studied as a potential drug candidate for the treatment of certain cancers and other diseases. In addition, it has been used in biochemical and physiological studies to investigate the mechanisms of action of various drugs and other compounds. It has also been used in laboratory experiments to study the effects of different compounds on cellular processes.
Mécanisme D'action
The exact mechanism of action of 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is still not fully understood. It is believed to interact with certain proteins and enzymes in the body to modulate their activity. It is also believed to be involved in the regulation of various cellular processes, such as cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it may have anti-cancer, anti-inflammatory, and anti-viral effects. It has also been shown to have an effect on the regulation of certain hormones and neurotransmitters. In addition, it has been studied for its potential effects on the metabolism of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a low toxicity and can be used in a wide range of experiments. However, it is also important to note that this compound is a relatively new compound and its effects on biochemical and physiological processes are still not fully understood.
Orientations Futures
There are several potential future directions for research on 2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide. One potential direction is to further investigate its effects on biochemical and physiological processes. This could include studies on its effects on the regulation of hormones and neurotransmitters, as well as its effects on the metabolism of certain drugs. Another potential direction is to investigate its potential applications in drug development. This could include studies on its potential as an anti-cancer, anti-inflammatory, or anti-viral agent. Finally, further research could be conducted to investigate its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
2-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide is typically synthesized using a three-step process. The first step involves the reaction of 4-bromobenzamide with methylcarbamoyl chloride in the presence of triethylamine. This reaction forms a 4-bromo-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide intermediate. The second step involves the reaction of this intermediate with potassium bromide in acetonitrile, which yields this compound. Finally, the compound is purified by column chromatography.
Propriétés
IUPAC Name |
2-bromo-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-18-15(20)10-11-6-8-12(9-7-11)19-16(21)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPUYRAHUZITNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417788.png)
![3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417796.png)
![2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6417799.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6417804.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide](/img/structure/B6417816.png)
![N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B6417832.png)
![N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6417837.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B6417848.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B6417850.png)
![2-{7-butyl-3,9-dimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetamide](/img/structure/B6417857.png)
![2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417860.png)
![2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B6417861.png)
![4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417862.png)
